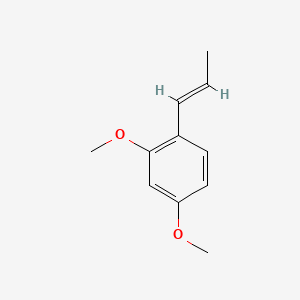2,4-Dimethoxy-1-(1-propenyl)benzene
CAS No.: 829-39-0
Cat. No.: VC17015845
Molecular Formula: C11H14O2
Molecular Weight: 178.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 829-39-0 |
|---|---|
| Molecular Formula | C11H14O2 |
| Molecular Weight | 178.23 g/mol |
| IUPAC Name | 2,4-dimethoxy-1-[(E)-prop-1-enyl]benzene |
| Standard InChI | InChI=1S/C11H14O2/c1-4-5-9-6-7-10(12-2)8-11(9)13-3/h4-8H,1-3H3/b5-4+ |
| Standard InChI Key | SKWTXGMULLCOGN-SNAWJCMRSA-N |
| Isomeric SMILES | C/C=C/C1=C(C=C(C=C1)OC)OC |
| Canonical SMILES | CC=CC1=C(C=C(C=C1)OC)OC |
Introduction
Chemical Identity and Structural Features
Molecular Configuration
The compound’s structure consists of a benzene core with two methoxy (-OCH) groups at positions 2 and 4 and a propenyl (-CHCH=CH) group at position 1. The propenyl chain exhibits E (trans) stereochemistry, as indicated by its IUPAC name . This configuration influences its chemical reactivity and interaction with biological targets.
Table 1: Key Identifiers of 2,4-Dimethoxy-1-(1-propenyl)benzene
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 829-39-0 | |
| IUPAC Name | 2,4-dimethoxy-1-[(E)-prop-1-enyl]benzene | |
| SMILES Notation | C/C=C/C1=C(C=C(C=C1)OC)OC | |
| InChI Key | SKWTXGMULLCOGN-SNAWJCMRSA-N |
The stereochemistry is critical for its biological activity, as small changes in substituent orientation can alter binding affinities to enzymes or receptors .
Physical and Chemical Properties
Physicochemical Characteristics
2,4-Dimethoxy-1-(1-propenyl)benzene is a colorless to pale yellow liquid at room temperature with a density of 1.05 g/mL . Its boiling point ranges between 262–264°C, and it exhibits low water solubility but miscibility with organic solvents like ethanol and ether .
Table 2: Physical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | 98–100°C | |
| Boiling Point | 262–264°C | |
| Refractive Index | ||
| Vapor Pressure | 0.011 mmHg at 25°C | |
| Flash Point | >230°F (110°C) |
Computed Chemical Properties
PubChem-derived computational data highlight its lipophilicity (XLogP3 = 2.9) and topological polar surface area (18.5 Ų), which are consistent with compounds capable of crossing biological membranes . The molecule has three rotatable bonds, contributing to conformational flexibility .
Natural Occurrence and Biosynthetic Pathways
2,4-Dimethoxy-1-(1-propenyl)benzene is a secondary metabolite identified in the essential oils of Pimpinella nudicaulis (a species of burnet) and Osmorhiza aristata (a North American perennial) . In plants, it likely arises via the shikimate pathway, where cinnamic acid derivatives undergo methylation and propenylation. Enzymes such as O-methyltransferases and prenyltransferases are implicated in these transformations, analogous to the biosynthesis of methyl eugenol .
Synthesis and Laboratory Preparation
While detailed synthetic protocols are scarce in publicly available literature, the compound can be synthesized through established methods for aryl propenyl ethers. A plausible route involves:
-
Alkylation of 2,4-Dimethoxyphenol: Reaction with propenyl bromide under basic conditions.
-
Claisen Rearrangement: Thermal rearrangement of allyl vinyl ether intermediates to form the propenyl-substituted product .
Table 3: Synthetic Comparatives
| Method | Yield | Key Conditions |
|---|---|---|
| Alkylation | ~60% | KCO, DMF, 80°C |
| Claisen Rearrangement | ~75% | 200°C, solvent-free |
These methods emphasize the compound’s accessibility for pharmacological and industrial research.
Structural Analogs and Comparative Analysis
Table 4: Comparison with Related Compounds
| Compound | Molecular Formula | Key Differences |
|---|---|---|
| Eugenol | Lacks 4-methoxy group | |
| Methyl Eugenol | Methoxy at 3-position | |
| Isoeugenol | Propenyl group in Z configuration |
The 2,4-dimethoxy substitution pattern uniquely enhances this compound’s stability and lipophilicity compared to analogs .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume